DNA Alkylation vs. Tubulin Inhibition: Distinct Cytotoxic Mechanism with Sub-Nanomolar Potency
MB-VC-Mgba utilizes an MGBA (minor-groove-binding DNA-alkylating agent) payload that alkylates DNA within the minor groove, causing irreversible DNA damage, in contrast to microtubule-disrupting auristatins such as MMAE that inhibit tubulin polymerization . The MGBA payload class is derived from duocarmycin analogs, which exert cytotoxic effects through covalent modification of DNA rather than reversible tubulin binding . In PSMA-targeted ADC format using a comparable hydrazone-cleavable MGBA conjugate, the payload produced antigen-dependent cell killing with an EC50 of 40 pM in a 72-hour LNCaP cytotoxicity assay [1].
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | DNA minor-groove alkylation (covalent DNA modification) |
| Comparator Or Baseline | MMAE: tubulin polymerization inhibition |
| Quantified Difference | Mechanistic class difference; EC50 40 pM for MGBA-based anti-PSMA conjugate (72h LNCaP assay) |
| Conditions | MGBA conjugate: anti-PSMA antibody with hydrazone linker on LNCaP prostate cancer cells |
Why This Matters
Selection of MB-VC-Mgba enables ADC programs to target a distinct vulnerability pathway (DNA damage) that is complementary to microtubule inhibition strategies and may circumvent tubulin-inhibitor resistance.
- [1] Gangwar S, Soderberg C, Guerlavais V, Cardarelli P, et al. Human antibody conjugates of DNA minor groove-binding alkylating agents with single dose efficacy in xenograft models which retain activity in drug resistant cells. Cancer Res. 2006;66(8_Supplement):277. View Source
